1,2-Dichloroethane

説明

Historical Research Trajectories and Evolving Scholarly Perspectives on 1,2-Dichloroethane

The history of this compound research dates back to its first synthesis in 1794 by the Society of Dutch Chemists wikipedia.org. This early work involved the reaction of ethylene (B1197577) (olefiant gas) with chlorine gas, a reaction that also gave rise to the archaic term "olefiant gas" for ethylene wikipedia.org. Historically, this compound was explored for various applications, including use as a degreaser, paint remover, and as an additive in leaded gasoline to prevent lead buildup wikipedia.orgcdc.gov. Research in these areas has largely phased out due to toxicity concerns wikipedia.org.

A notable historical research trajectory involves the study of the conformational analysis of this compound. In 1932, research on the temperature and solvent dependence of its dipole moments led to the proposal of the existence of conformers that interconvert through internal rotation around the C-C single bond nih.gov. This pioneering work marked a significant step in the development of the concept of conformation in stereochemistry and has been further supported by experimental techniques like Raman spectroscopy and theoretical methods nih.gov.

Historically, research also focused on its use as a solvent for various organic compounds due to its ability to dissolve both polar and nonpolar substances solubilityofthings.com. However, its use as a general solvent has decreased nih.gov.

Current Research Significance and Emerging Areas of Inquiry for this compound

Currently, the predominant research focus on this compound is driven by its critical role as a chemical intermediate, particularly in the production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC) wikipedia.orgnih.govnih.govchemicalbook.comcopernicus.org. Approximately 95% of the world's this compound production is dedicated to VCM synthesis wikipedia.orgcopernicus.org. Research in this area continues to explore efficient and optimized synthesis routes, such as the oxychlorination of ethylene wikipedia.orgresearchgate.net.

Emerging areas of inquiry for this compound research are increasingly focused on environmental concerns and remediation strategies. Due to its persistence in groundwater and potential health risks, research is being conducted on methods for its removal and degradation wikipedia.org. Bioremediation, utilizing microorganisms to break down this compound, is an active area of research wikipedia.orgmdpi.com. Studies are investigating the effectiveness of different approaches, including the use of natural minerals like magnetite to enhance reductive dechlorination by microbial communities mdpi.com. Research also examines the impact of co-contaminants on the reductive dechlorination of this compound nih.gov.

Furthermore, research is exploring the atmospheric fate of this compound, classifying it as a very short-lived substance (VSLS) copernicus.org. Studies are investigating its contribution to stratospheric chlorine and its potential impact on ozone depletion, particularly given its large production volumes copernicus.org. Research efforts are also directed at developing effective absorption methods for this compound using novel materials like low-viscosity deep eutectic solvents, which could have implications for industrial separation processes researchgate.net.

Research into the fundamental chemical properties and reactions of this compound also continues. This includes studies on its interactions with various substances and its behavior under different conditions, often utilizing computational chemistry to gain further insights into its structure and reactivity nih.gov.

Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 98.96 g/mol | chemicalbook.com |

| Appearance | Colorless liquid | wikipedia.orgnih.gov |

| Odor | Chloroform-like | wikipedia.orgnih.gov |

| Melting Point | -35.3 °C | nih.govdcceew.gov.au |

| Boiling Point | 83.5 - 84 °C | nih.govdcceew.gov.au |

| Density | 1.253 g/cm³ at 20 °C | wikipedia.orgdcceew.gov.au |

| Solubility in Water | 0.87 g/100 mL at 20 °C (slightly soluble) | wikipedia.orgnih.gov |

| Vapor Pressure | 8.7 kPa at 20 °C (64-78.9 mmHg) | nih.govwho.int |

Note: The values presented in the table are based on the cited research and may vary slightly depending on the specific study or reference.

Research Findings on this compound Dechlorination

Research has explored the reductive dechlorination of this compound as a bioremediation strategy. Studies using anaerobic microcosms amended with natural magnetite at a concentration of 13 mg/L showed enhanced rates of this compound reductive dechlorination compared to controls mdpi.com. Hematite did not show a similar stimulatory effect mdpi.com. Higher concentrations of iron oxides appeared to have a weaker effect, potentially due to competition for electrons mdpi.com. Importantly, these studies observed negligible concentrations of the byproduct vinyl chloride mdpi.com.

| Amendment Type | Concentration (mg/L) | Effect on 1,2-DCA Dechlorination Rate | Vinyl Chloride Production | Source |

| Magnetite | 13 | Enhanced | Negligible | mdpi.com |

| Hematite | Not specified | No apparent stimulatory effect | Not specified | mdpi.com |

| Higher Iron Oxides | Not specified | Weaker effect | Not specified | mdpi.com |

This table summarizes findings from a study on the influence of natural minerals on the anaerobic dechlorination of this compound mdpi.com.

Research on this compound Absorption

Recent research has investigated the use of low-viscosity deep eutectic solvents (DESs) for the efficient absorption of this compound researchgate.net. One specific DES, 3,4-DMOET:ButA with a molar ratio of 1:2, demonstrated a high saturated absorption capacity of 2746 mg/g at 20 °C and atmospheric pressure researchgate.net. Investigations into the absorption mechanism using techniques like ¹H NMR, FT-IR, and quantum chemical calculations indicate that the process is primarily physical, involving interactions such as C-H···π, C-H···Cl, C-H···O hydrogen bonding, and van der Waals forces researchgate.net.

Saturated Absorption Capacity of this compound in 3,4-DMOET:ButA (1:2)

| Absorbent | Molar Ratio | Temperature (°C) | Pressure | Saturated Absorption Capacity (mg/g) | Source |

| 3,4-DMOET:ButA | 1:2 | 20 | Atmospheric | 2746 | researchgate.net |

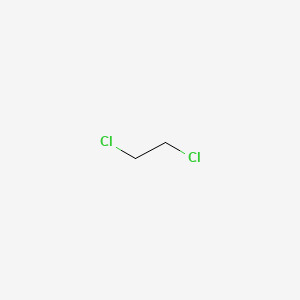

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLDOOZREJYCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2, Array | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylene dichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylene_dichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29561-65-7 | |

| Record name | Ethane, 1,2-dichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29561-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020438 | |

| Record name | 1,2-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene dichloride appears as a clear colorless liquid with a chloroform-like odor. Flash point 56 °F. Denser than water and insoluble in water. Vapors are heavier than air. Density 10.4 lb / gal., Gas or Vapor; Liquid, Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR, MOISTURE AND LIGHT., Colorless liquid with a pleasant, chloroform-like odor., Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.] | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/35 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

182.3 °F at 760 mmHg (NTP, 1992), 83.4 °C, 83.00 to 84.00 °C. @ 760.00 mm Hg, 83.5 °C, 182 °F | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

56 °F (NTP, 1992), 13.0 °C (55.4 °F) - closed cup - Tested according to Annex V of Directive 67/548/EEC., 56 °F (13 °C) - closed cup, 65 °F (18 °C) - open cup., 13 °C c.c., 56 °F | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 to 10 mg/mL at 66 °F (NTP, 1992), In water, 8,600 mg/L at 25 °C, Solubility in water at 20 °C: 0.86% wt, 0.869 g/100 mL water at 20 °C, Miscible with alcohol, chloroform, ether, For more Solubility (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page., 8.6 mg/mL at 25 °C, Solubility in water, g/100ml: 0.87, 0.9% | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.253 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2454 at 25 °C, Relative density (water = 1): 1.2, 1.24 | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.42, 3.4 | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

60 mmHg at 68 °F ; 100 mmHg at 84.9 °F (NTP, 1992), 78.9 [mmHg], 78.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 8.7, 64 mmHg | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/35 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Heavy liquid, Clear, colorless, oily liquid, Clear liquid at ambient temperatures, Colorless liquid [Note: Decomposes slowly, becomes acidic & darkens in color], Colorless, oily liquid | |

CAS No. |

107-06-2 | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dichloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55163IJI47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,2-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-31.5 °F (NTP, 1992), -35.6 °C, -35.3 °C, -35.7 °C, -32 °F | |

| Record name | ETHYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene Dichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/65 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/54 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0271.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Science and Geochemical Cycling of 1,2 Dichloroethane

Environmental Occurrence and Distribution of 1,2-Dichloroethane

This compound has been detected across various environmental compartments, including air, water, soil, and biological matrices. cdc.govnih.gov Its presence is often linked to industrial activities and waste sites. cdc.govnih.gov

Atmospheric Detection and Concentrations of this compound

This compound is commonly detected in ambient air, with concentrations varying based on location and proximity to sources. Median daily atmospheric concentrations in non-source-dominated areas such as urban, suburban, rural, and remote sites are typically in the range of 0.01–0.1 ppb. cdc.gov However, higher concentrations are observed near point sources like chemical manufacturing plants, wastewater treatment plants, and hazardous waste sites. cdc.govcdc.gov For instance, peak levels near chemical manufacturing plants have been reported as high as 736 µg/m³. who.int Mean concentrations in urban air have been reported between 0.07 and 0.28 µg/m³ in Canada and <0.004–3.8 µg/m³ in Japan. who.intwho.int In the air of cities, average concentrations between 0.3 and 6.5 µg/m³ have been measured, with a reported maximum of 30 µg/m³. who.int In Canadian surveys between 1988 and 1990, concentrations ranged from non-detectable (below 0.1 µg/m³) to a maximum of 2.78 µg/m³ in Edmonton, Alberta, with mean concentrations at these sites ranging between 0.07 and 0.28 µg/m³. canada.ca In the United States, levels in air near urban areas have been found between 0.10 and 1.50 ppb, and near hazardous waste sites at levels of 0.01–0.003 ppb. ks.gov

Research Findings:

Measurements from aircraft campaigns indicate typical Northern Hemisphere boundary layer mole fractions in the range of ∼10–20 ppt (B1677978). copernicus.org

Significantly higher levels, including mole fractions >1 ppb, have been detected in East and Southeast Asia, particularly in China at both urban and background sites. copernicus.orgcopernicus.org

Median mole fractions of 85.4 ppt (range 16.7–309 ppt) and 21.7 ppt (range 16.4–120 ppt) were reported in air samples from surface sites in Taiwan and Malaysia in 2013 and 2014, respectively. copernicus.orgcopernicus.org

Aquatic Presence and Levels of this compound in Surface and Groundwater Systems

This compound is frequently detected in surface water, especially near industrialized areas. who.int It can enter surface waters through industrial effluent discharges. canada.cacanada.ca In England and Wales, it was detected in 17% of industrial wastewater effluent samples at an average concentration of 117 µg/l and 9.5% of treated sewage at an average concentration of 1.39 µg/l. cdc.gov In Canada, concentrations in undiluted effluents from a manufacturing plant in Sarnia, Ontario, ranged between 2.5 µg/l and 25 µg/l. canada.ca It was detected in the St. Clair River downstream of this plant at a maximum concentration of 16 µg/l in 1985. canada.ca

This compound is also a common contaminant in groundwater, particularly near industrial waste sites and landfills. who.intwho.intks.govcanada.ca It has been found in U.S. drinking water at levels ranging from 0.05 to 64 ppb. ks.gov An average of 175 ppb has been found in 12% of surface water and groundwater samples taken at hazardous waste sites. ks.gov In the Groundwater Supply Survey of 1980 in the U.S., it was detected in 7 of 466 randomly chosen water supplies with a mean of 0.5 µg/l and in 9 of 479 water supplies near potential contamination sources with a mean of 2.7 µg/l. nj.gov In Canada, it was detected in less than 1% of drinking water samples in recent surveys, though earlier surveys in 1979 found mean concentrations in treated water between 4 and 5 µg/l. canada.capublications.gc.ca Maximum concentrations up to 41.8 g/l in groundwater have been reported at hazardous waste sites. canada.ca

Data Table: Representative Concentrations of this compound in Aquatic Systems

| Location/Source | Type of Water | Concentration Range/Mean (µg/l or ppb) | Reference |

| Industrial Wastewater Effluent (UK) | Wastewater | Mean: 117 | cdc.gov |

| Treated Sewage (UK) | Wastewater | Mean: 1.39 | cdc.gov |

| Industrial Effluent (Sarnia, Canada) | Wastewater | 2.5 - 25 | canada.ca |

| St. Clair River (Canada) | Surface Water | Max: 16 | canada.ca |

| U.S. Drinking Water | Drinking Water | 0.05 - 64 ppb | ks.gov |

| U.S. Hazardous Waste Sites | Surface/Ground | Average: 175 ppb | ks.gov |

| U.S. Random Water Supplies (1980) | Groundwater | Mean: 0.5 | nj.gov |

| U.S. Water Supplies near Sources | Groundwater | Mean: 2.7 | nj.gov |

| Gloucester, Ontario Landfill | Groundwater | 3.9 - 58 | canada.ca |

| Ville Mercier, Quebec Hazardous Site | Groundwater | Max: 41.8 g/l | canada.ca |

| Canada Drinking Water (1979) | Treated Water | Mean: 4 - 5 | publications.gc.ca |

Subsurface Transport and Fate of this compound in Soil and Aquifers

When released to soil, this compound is expected to volatilize to the atmosphere or leach into groundwater. cdc.govcdc.gov It is not expected to adsorb strongly to soil due to its low organic carbon-water (B12546825) partition coefficient (Koc values of 11-76 L/kg). cedre.frepa.govnih.gov This low sorption coefficient suggests it will not adsorb appreciably to soil, suspended solids, or sediments. canada.cacedre.fr this compound has been shown to rapidly percolate through sandy soil with low organic matter content. canada.caepa.gov

Once in groundwater, this compound can be mobile. cdc.govcdc.gov It is expected to persist for a very long time in groundwater where volatilization is restricted. who.intepa.gov While biodegradation can occur slowly in soil and water, it is considered the primary degradation process in these media. cdc.govcdc.gov However, studies have shown little or no biodegradation in aerobic systems using sewage seed or activated sludge. epa.gov Anaerobic biodegradation may remove isomers of 1,2-dichloroethene (a degradation product of this compound) from groundwater, with half-lives of 13-48 weeks. who.int Hydrolysis and photolysis are not expected to be significant environmental fate processes for this compound in water and soil. cdc.govcdc.govepa.gov

Research Findings:

A study on the adsorption of this compound on soil in water and model saturated aquifers found that the presence of organic matter in solution can reduce adsorption on solid surfaces and increase transport in the aquifer. rsc.orgresearchgate.net

Acidic conditions enhanced adsorption of this compound on soils, while basic conditions reduced it. rsc.orgresearchgate.net

The presence of organic matter (fulvic acid and humic acid) on solid surfaces increased this compound adsorption. rsc.orgresearchgate.net

Detection of this compound in Biological Matrices (e.g., Human Breath, Urine, Adipose Tissue, Milk)

This compound has been detected in various human biological matrices, indicating exposure. These include human breath, urine, adipose tissue, and milk samples. cdc.govcdc.govwho.intresearchgate.net Concentrations in biological media are generally greatest near source areas. cdc.gov

Research Findings:

After oral dosing in rats, this compound showed a preference for adipose tissue and liver. who.int

Following inhalation in rats, accumulation was mainly observed in adipose tissue but not in the liver. who.int

this compound was found in fetal tissues and the placenta when pregnant rats were exposed by inhalation. who.int

Concentrations higher than those in blood have been found in adipose tissue in examined organs of rats, but not in the liver, kidney, brain, or lung. nj.gov

Low levels of this compound have been detected in the milk of cows administered the compound, as well as in the milk of occupationally exposed women. nj.gov More recent data on this compound in human breast milk were not located in one review. cdc.gov

Environmental Release and Partitioning Dynamics of this compound

Sources and Emission Pathways of this compound to Environmental Compartments

There are no known natural sources of this compound; it is an industrially produced chemical. cdc.govwho.intnaturvardsverket.se Releases to the environment primarily result from its manufacture, use, storage, distribution, and disposal. cdc.govwho.int The vast majority of environmental releases occur to the air. cdc.govnih.govcdc.gov

Major sources and emission pathways include:

Production and Use in the Chemical Industry: The primary use of this compound is as a chemical intermediate in the synthesis of vinyl chloride monomer (VCM), which is then used to produce polyvinyl chloride (PVC). who.intnaturvardsverket.secdc.govwho.intcoastalwiki.org Emissions occur during these production processes, particularly as fugitive emissions to the air. cdc.govcanada.ca Almost 60% of total emissions in the U.S. in 1979 were estimated to be lost to air, water, and soil from these industries. who.int

Use as a Solvent: this compound is also used as a solvent in various applications. who.intnaturvardsverket.sewho.intpublications.gc.ca Dispersive uses as a solvent accounted for about 40% of total emissions in the U.S. in 1979. who.int

Leaded Gasoline Additive: Historically, this compound was used as a lead scavenger in leaded gasoline. cdc.govwho.intnaturvardsverket.sepublications.gc.ca This use has been discontinued (B1498344) in the United States since 2018 and has declined in other regions with the phase-out of leaded gasoline. cdc.govwho.intwho.intpublications.gc.ca Motor vehicle emissions from vehicles using leaded petrol were a source of elevated levels in areas with high traffic. dcceew.gov.au

Waste Disposal Sites: Air emissions and leachates from waste disposal sites and hazardous waste sites contribute to environmental release. canada.caks.govcanada.cadcceew.gov.au this compound has been identified in a significant number of hazardous waste sites on the U.S. EPA National Priorities List (NPL). cdc.govks.gov

Industrial Effluents: Discharge of effluents from industries that use or produce this compound releases the compound to surface waters. canada.cacanada.ca

Microbial Degradation of Other Chlorinated Alkanes: this compound can be a product of the anaerobic biodegradation of other chlorinated alkanes, such as 1,1,2,2-tetrachloroethane. cdc.govwho.int

Consumer Products: Older consumer goods containing this compound, such as cleaning agents, pesticides, and adhesives, can also represent potential emission sources when in use or discarded. cdc.govks.gov

Accidental Spills: Spills during manufacture, transport, or use can lead to releases to soil and water. naturvardsverket.se

Once released, this compound partitions among environmental compartments. Due to its high volatility, it readily volatilizes from water and soil surfaces to the atmosphere. cdc.govnaturvardsverket.secdc.govcoastalwiki.org This volatilization is a major removal process from water. who.intcanada.cacoastalwiki.org In the atmosphere, it is primarily degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 43 to 111 days. cdc.govwho.intcdc.govwho.intepa.govdcceew.gov.au In soil, it can either volatilize or leach to groundwater, where it can persist for long periods. cdc.govwho.intepa.gov

Data Table: Estimated Environmental Releases of this compound (U.S. TRI 2021)

| Environmental Compartment | Estimated Releases (Pounds) | Estimated Releases (Metric Tons) | Percentage of Total | Reference |

| Soil | 503 | ~0.2 | <1% | cdc.gov |

| Underground Injection | 24,955 | ~11.3 | ~5.5% | cdc.gov |

Note: This table represents reported releases from facilities required to report to the TRI in the U.S. in 2021 and may not encompass all sources and emission pathways.

Inter-Compartmental Exchange and Equilibrium Distribution of this compound

Upon release into the environment, this compound partitions among various compartments: air, water, and soil. Its physical and chemical properties, such as high volatility and moderate water solubility, dictate its environmental fate and distribution. publications.gc.cawho.intwho.int

This compound is highly volatile at room temperature, with a significant portion released to surface water and soil expected to rapidly volatilize into the atmosphere. who.intcdc.govcdc.govdcceew.gov.au This rapid volatilization is a major removal process from aquatic systems, with half-lives in water ranging from several hours to 10 days depending on conditions like water flow. epa.gov

In soil, this compound is not expected to adsorb strongly to particles due to its relatively low organic-carbon partition coefficient (Koc values typically range from 11 to 76 L/kg), indicating a higher likelihood of remaining in the pore water or volatilizing. epa.govcdc.govcedre.frca.gov Consequently, it can rapidly percolate through sandy soil and leach into groundwater. epa.govcdc.govdcceew.gov.auapecwater.com

The Henry's Law constant for this compound, reported as 1.18 x 10⁻³ atm-m³/mol at 25°C, further supports its tendency to volatilize from water and soil into the air. nih.govcdc.gov

While the majority of releases are to air, this compound has been detected in various environmental media, including ambient air, surface water, groundwater, and drinking water. who.intcdc.gov Concentrations are generally highest near source areas such as industrial facilities and hazardous waste sites. cdc.gov

Here is a table summarizing some key physical and chemical properties influencing its environmental partitioning:

| Property | Value | Source |

| Boiling Point | 83.4 - 83.5 °C | publications.gc.cadcceew.gov.aucedre.fr |

| Melting Point | -35.3 to -35.6 °C | dcceew.gov.aucedre.frca.gov |

| Vapor Pressure (at 20°C) | 8.5 - 8.53 kPa | who.intwho.int |

| Water Solubility (at 20°C) | 8.69 - 8.7 g/L (8690 - 9200 mg/L) | publications.gc.cawho.intwho.int |

| Log Octanol-Water Partition Coefficient (log Kow) | 1.48 - 1.76 | epa.govpublications.gc.cawho.intwho.int |

| Henry's Law Constant (at 25°C) | 1.18 x 10⁻³ atm-m³/mol | nih.govcdc.gov |

| Organic Carbon Partition Coefficient (Koc) | 11 - 76 L/kg | epa.govcedre.frca.gov |

| Density (at 20°C) | 1.23 - 1.253 g/cm³ | who.intdcceew.gov.aucedre.fr |

Environmental Degradation and Persistence of this compound

The persistence of this compound in the environment is influenced by various degradation processes, which vary in significance across different environmental compartments. Hydrolysis and photolysis are generally not considered significant fate processes for this compound in aqueous and soil environments. cdc.govcdc.gov Biodegradation can occur, but it is typically slow. epa.govcdc.govcdc.govapecwater.com

Atmospheric Degradation Processes of this compound

In the atmosphere, this compound is primarily removed through photochemical oxidation. epa.gov

The dominant atmospheric degradation pathway for this compound is the reaction with photochemically produced hydroxyl radicals (OH). epa.govcdc.govcdc.govepa.gov This reaction leads to the breakdown of this compound into degradation products, including carbon dioxide and hydrochloric acid. epa.govcdc.govdcceew.gov.au

Due to its moderate persistence in the troposphere, this compound can be transported over long distances. dcceew.gov.aucanada.ca Small amounts of this compound may reach the stratosphere. who.intwho.int In the stratosphere, photolysis could potentially produce chlorine radicals, which in turn could react with ozone. who.intwho.int

This compound is classified as a very short-lived substance (VSLS). copernicus.orgresearchgate.netcopernicus.org Like other chlorinated VSLSs, its transport to the stratosphere and/or the transport of its atmospheric oxidation products could contribute to ozone depletion. copernicus.orgresearchgate.netdoaj.org While its relatively short tropospheric lifetime limits the amount transported to the stratosphere, studies estimate its contribution to stratospheric chlorine. copernicus.orgresearchgate.net One study estimated that this compound's contribution to stratospheric chlorine increased from 8.2 (± 1.5) to approximately 12.9 (± 2.4) parts per trillion (ppt) between 2002 and 2020. copernicus.orgresearchgate.net Annually averaged, its impact on ozone in the lower stratosphere was estimated to be small in 2020, causing a decrease of up to several parts per billion (< 1%), although a larger effect (up to ~1.3% decrease) was observed in the springtime Southern Hemisphere polar lower stratosphere. copernicus.orgresearchgate.net Despite its potential to contribute to ozone depletion, this compound is not expected to contribute significantly to the depletion of the stratospheric ozone layer. who.intwho.intcanada.ca

Hydrolytic Stability of this compound in Aqueous Systems

Hydrolysis is not considered a significant environmental transformation process for this compound in water. epa.govcdc.govcdc.gov It is reported to be highly resistant to hydrolysis, with an approximated hydrolysis half-life of 50,000 years or 72 years at pH 7 and 25°C. nih.govcedre.fr The rate of hydrolysis is much slower than other pertinent environmental processes like volatilization and photooxidation. epa.gov

Persistence of this compound in Groundwater Systems

This compound is likely to persist for a very long time in groundwater. epa.govapecwater.comepa.gov When released to land, it can percolate into groundwater where volatilization is restricted. epa.govwho.intdcceew.gov.au Degradation by microbes in groundwater is generally slow, and little degradation by microbes is expected. dcceew.gov.auapecwater.comepa.gov

Biodegradation is considered the primary degradation process for this compound in soils and waters, although it occurs slowly. cdc.govcdc.gov Studies have shown little or no biodegradation in aerobic systems using sewage seed or activated sludge, and no degradation was reported in one river die-away test. epa.gov In anaerobic conditions, biodegradation can occur in the presence of methanotrophic bacteria, which can transform this compound into ethane. cedre.fr

This compound has been frequently detected in groundwater, particularly near waste disposal sites and in well water supplies, with concentrations ranging from the µ g/litre to the mg/litre range. who.int Its mobility in soil and potential to leach contribute to its presence in groundwater. cdc.gov

Here is a table summarizing the estimated half-lives and persistence of this compound in different environmental compartments:

| Environmental Compartment | Degradation Process(es) | Estimated Half-life / Persistence | Source |

| Atmosphere | Photochemical oxidation by OH radicals | 65 - 73 days (reaction half-life) | nih.govcdc.govcdc.gov |

| > 5 months (overall lifetime) | cdc.gov | ||

| 43 - 111 days (lifetime) | who.intwho.intcanada.ca | ||

| Surface Water | Volatilization | Several hours to 10 days | epa.gov |

| Aqueous Systems | Hydrolysis | ~50,000 years or 72 years (pH 7, 25°C) | nih.govcedre.fr |

| Groundwater | Biodegradation (slow) | Likely to persist for a very long time | epa.govwho.intapecwater.comepa.gov |

| Soil | Volatilization, Leaching, Biodegradation (slow) | Volatilizes or leaches rapidly; biodegradation slow | epa.govcdc.govcdc.gov |

Soil-Water Interface Dynamics and Sorption of this compound

The behavior of this compound (1,2-DCA) at the soil-water interface is a critical aspect of its environmental fate, significantly influencing its mobility, persistence, and potential for groundwater contamination. Sorption, the process encompassing both adsorption and absorption, plays a key role in retarding the movement of 1,2-DCA through soil profiles.

Adsorption-Desorption Characteristics of this compound on Soil Grains

Adsorption and desorption are fundamental processes governing the distribution of 1,2-DCA between the solid phase (soil grains) and the aqueous phase (soil water). Studies have investigated the transient adsorption and desorption of 1,2-DCA on various soil types, such as dry silt loam soil nih.gov. These investigations often employ techniques like continuously measuring effluent composition from soil-packed columns nih.gov.

Research indicates that a fraction of adsorbed 1,2-DCA can be highly resistant to desorption, remaining sorbed on the soil even after prolonged exposure to sorbate-free conditions nih.gov. For instance, in one study, 9.7% of the 1,2-DCA adsorbed on dry Yolo silt loam soil remained sorbed after 5 hours of nitrogen flow nih.gov. This resistance suggests that the desorption step itself can be rate-limiting for the release of tightly bound sorbate (B1223678) nih.gov. The adsorption isotherms for 1,2-DCA over a wide concentration range on soil can follow the nonlinear Freundlich isotherm, and significant hysteresis has been observed during desorption at all studied concentrations nih.gov. This hysteresis implies that the amount of 1,2-DCA desorbed is less than the amount adsorbed at the same equilibrium concentration, indicating a portion of the compound becomes less available for release over time nih.gov. Approximately 20% to 70% of the adsorbed mass of organic compounds, including 1,2-DCA, has been shown to resist desorption even after several months of successive desorption steps nih.gov.

The affinity of 1,2-DCA for soil can be quantified by the soil adsorption coefficient (Koc). Experimental Koc values for silt loam have been reported around 33, suggesting high to very high mobility in soil based on classification schemes epa.govnih.gov. This is in agreement with values calculated from its water solubility epa.gov. This compound is expected to have very high mobility in soil based on an estimated Koc of 43 oecd.org. It is known to percolate rapidly through sandy soil epa.govnih.gov.

Thermal desorption studies on soil highly polluted by 1,2-DCA have shown that the residual concentration of 1,2-DCA decreases with increasing system temperature, thermal desorption time, and stirring speed scientific.netresearchgate.net. Optimal conditions for thermal desorption vary depending on the level of pollution and soil type scientific.netresearchgate.net. For moderately polluted clay soil, optimal conditions were found to be 130°C for 50 minutes with stirring, while for heavily polluted clay soil, 130°C for 90 minutes with stirring was optimal scientific.netresearchgate.net.

Influence of Soil Organic Matter (Humic Acid, Fulvic Acid) on this compound Sorption

Soil organic matter (SOM), including humic acid (HA) and fulvic acid (FA), significantly influences the sorption of 1,2-DCA. The presence of organic matter on solid surfaces generally increases the adsorption of 1,2-DCA researchgate.netrsc.orgresearcher.life. Studies investigating the influence of FA and HA on 1,2-DCA adsorption-desorption at solid-liquid interfaces have demonstrated this effect researchgate.netrsc.org. For example, 1,2-DCA adsorption increased in soils treated with FA or HA when the organic matter was present on the solid surfaces researchgate.netrsc.org.